1-(3-Methylquinoxalin-2-YL)ethanone

Vue d'ensemble

Description

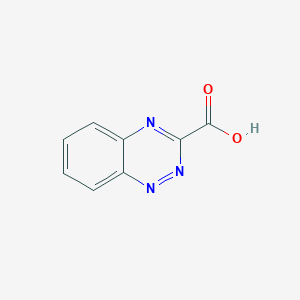

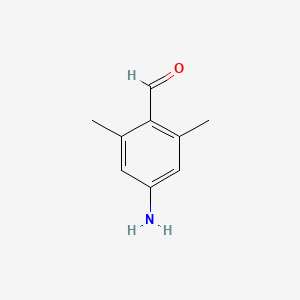

The compound 1-(3-Methylquinoxalin-2-YL)ethanone is a quinoxaline derivative, which is a class of heterocyclic aromatic organic compounds. Quinoxalines are known for their diverse applications in medicinal chemistry due to their pharmacological properties. Although the provided papers do not directly discuss 1-(3-Methylquinoxalin-2-YL)ethanone, they do provide insights into the chemistry of related quinoxaline derivatives and their synthesis, molecular structure, chemical reactions, and physical and chemical properties.

Synthesis Analysis

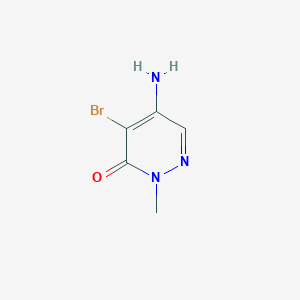

The synthesis of quinoxaline derivatives can be complex, involving multiple steps and conditions. For instance, a modified Darzen reaction was used to synthesize anti-α,β-epoxy ketones from a related compound, 1-(2-methyl-4-phenylquinolin-3-yl)ethanone, under oxidative conditions . Another study reported the synthesis of 1-(2-chloro-4-phenylquinolin-3-yl)ethanone (CPQE) by chlorination of a precursor using POCl3 reagent . These methods highlight the versatility of synthetic approaches in the quinoxaline family.

Molecular Structure Analysis

Structural and vibrational spectroscopic studies are crucial for understanding the molecular structure of quinoxaline derivatives. Single crystal X-ray diffraction, FTIR, and NMR spectral analysis, along with DFT computations, have been employed to investigate the structure of CPQE . Such studies provide detailed information on the molecular geometry, electronic structure, and intermolecular interactions of these compounds.

Chemical Reactions Analysis

Quinoxaline derivatives can undergo various chemical reactions, including oxidative coupling, bromination, aldol condensation, and substitution . The reactivity of these compounds can lead to the formation of novel structures, such as the unexpected deacetylative synthesis of 3-hydroxy quinoline . The dimerization of quinoxaline derivatives has also been reported, which is analogous to the formation of bibenzyls from nitrotoluenes in basic media .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoxaline derivatives are influenced by their molecular structure. For example, the vibrational and electronic properties of 1-(3-methylthiophen-2-yl)ethanone were studied using DFT, revealing insights into the stability of the molecule and its hyperconjugative interactions . The presence of electron-donating groups and π-π conjugated segments can significantly affect the electronic properties and reactivity of these compounds .

Relevant Case Studies

While the provided papers do not include case studies on 1-(3-Methylquinoxalin-2-YL)ethanone, they do offer case studies on related compounds. For instance, the antibacterial activity of a series of 1-(5-(2-tolyloxyquinoline-3-yl)-2-(pyridine-4-yl)-1,3,4-oxadiazol-3(2H)-yl)ethanones was investigated, with several compounds showing potential antibacterial activity . These studies are relevant as they demonstrate the potential applications of quinoxaline derivatives in the development of new therapeutic agents.

Applications De Recherche Scientifique

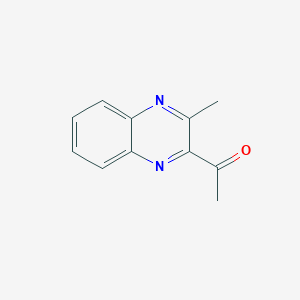

Synthesis Methods

1-(3-Methylquinoxalin-2-yl)ethanone has been utilized in the synthesis of various quinoxaline derivatives. A comparative study demonstrated the use of both conventional heating and ultrasound-assisted methods for synthesizing chalcone-substituted quinoxalines starting from 1-(phenylquinoxalin-2-yl)ethanone and 1-(3-methylquinoxalin-2-yl)ethanone. The ultrasonic irradiation method provided shorter reaction times and higher yields compared to conventional heating methods (Abdula et al., 2018).

Antioxidant Activity

A study on novel chloroquinoline derivatives, including 1-(2-chloro-4-phenylquinolin-3-yl)ethanone, explored their antioxidant activity. The study included an examination of CT-DNA binding and molecular docking studies, suggesting potential as antioxidant and anti-diabetic agents (Murugavel et al., 2017).

Antifungal and Antibacterial Activities

Arylsulfonamide-based 3-acetyl-2-methyl-4-phenylquinolines, derived from 1-(2-methyl-6-nitro-4-phenylquinolin-3-yl)ethanone, were synthesized and evaluated for their antifungal and antibacterial activities. These compounds showed promising results against various bacterial and fungal strains, with notable activities observed for specific derivatives (Kumar & Vijayakumar, 2017).

Antituberculosis Activity

3-Heteroarylthioquinoline derivatives synthesized from 1-aryl-2-[(2-phenyl-2H-1,2,3,4-tetraazol-5-yl)sulfanyl]-1-ethanone and similar compounds exhibited significant in vitro antituberculosis activity. Two compounds, in particular, demonstrated notable activity against Mycobacterium tuberculosis H37Rv, with minimal cytotoxic effects on mouse fibroblast cells (Chitra et al., 2011).

Spectroscopic Analysis

1-(3-Methylquinoxalin-2-yl)ethanone has been studied for its vibrational and electronic properties using density functional theory (DFT). This research provided insights into the stability of the molecule, hyper conjugative interactions, and charge delocalization, which are significant for understanding the chemical behavior of the compound (Rao et al., 2018).

Safety And Hazards

In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor .

Orientations Futures

Transition metal-free C-3 functionalization of quinoxalin-2(1H)-ones has recently emerged as a modern sustainable protocol . This method offers robust applications in the medicinal, pharmaceutical, and agriculture industry . The future of “1-(3-Methylquinoxalin-2-YL)ethanone” and similar compounds lies in further exploring these sustainable protocols .

Propriétés

IUPAC Name |

1-(3-methylquinoxalin-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

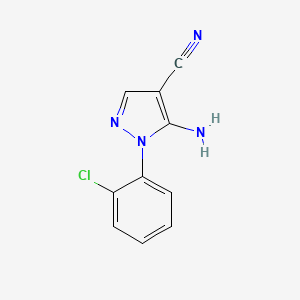

InChI=1S/C11H10N2O/c1-7-11(8(2)14)13-10-6-4-3-5-9(10)12-7/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXKIXPWTFVBBJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2N=C1C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00496722 | |

| Record name | 1-(3-Methylquinoxalin-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00496722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Methylquinoxalin-2-YL)ethanone | |

CAS RN |

22059-64-9 | |

| Record name | 2-Acetyl-3-methylquinoxaline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22059-64-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Methylquinoxalin-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00496722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of using ultrasound irradiation in the synthesis of chalcone-substituted quinoxalines from 1-(3-Methylquinoxalin-2-yl)ethanone?

A1: The research by [] demonstrates that employing ultrasound irradiation in the synthesis of chalcone-substituted quinoxalines offers significant advantages over conventional heating methods. Specifically, the study highlights a substantial reduction in reaction times, ranging from 30 to 90 minutes with ultrasound compared to 5 to 20 hours using conventional heating. Additionally, ultrasound irradiation leads to improved yields, reaching 65% to 88%, whereas conventional methods yield only 30% to 55%. This highlights the potential of ultrasound irradiation as a more efficient and higher-yielding approach for synthesizing these valuable compounds.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(2-Bromoacetyl)Phenyl]Acetamide](/img/structure/B1281248.png)

![Ethyl 7-chloropyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B1281252.png)